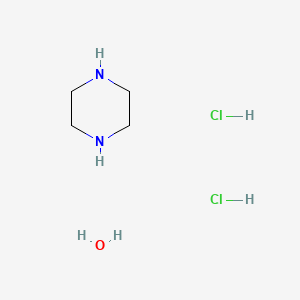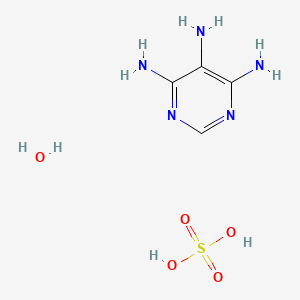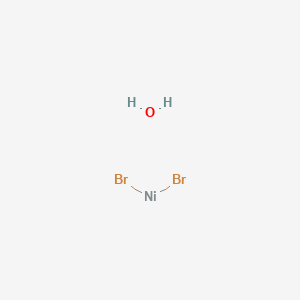
Nickel(II)bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) bromide hydrate is an inorganic compound with the chemical formula NiBr₂·xH₂O, where x represents the number of water molecules associated with the compound. It exists in various hydrated forms, including dihydrate, trihydrate, and hexahydrate. The compound is typically a yellow-brown solid that dissolves in water to form blue-green solutions . Nickel(II) bromide hydrate is known for its Lewis acid character and is used in various chemical reactions and industrial applications.
Mechanism of Action
- The primary target of Nickel(II) bromide hydrate is the molecular and cellular environment within which it interacts. Specifically, it forms complexes by coordinating with bromine atoms and water molecules through a process known as chelation . Chelation allows Nickel(II) bromide hydrate to bind to other molecules, resulting in the formation of stable complexes.
Target of Action
Biochemical Analysis
Biochemical Properties
Nickel(II) bromide hydrate has Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . It is used to prepare catalysts for cross-coupling reactions and various carbonylations
Cellular Effects
It is known that nickel compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Through chelation, Nickel(II) bromide hydrate can bind to other molecules, resulting in the formation of stable complexes .
Preparation Methods
Nickel(II) bromide hydrate can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nickel metal or nickel(II) oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the desired hydrate form.
Industrial Production Methods: Industrially, nickel(II) bromide hydrate is produced by dissolving nickel(II) bromide in water and allowing it to crystallize into the desired hydrate form.
Chemical Reactions Analysis
Nickel(II) bromide hydrate undergoes various types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, where it acts as an oxidizing or reducing agent depending on the reaction conditions.
Substitution Reactions: Nickel(II) bromide hydrate can undergo substitution reactions with other halides or ligands, forming different nickel complexes.
Common Reagents and Conditions: Typical reagents include halides, ligands, and reducing agents. Reactions are often carried out in aqueous or organic solvents under controlled temperatures.
Major Products: The reactions can yield various nickel complexes, including those with different ligands or halides.
Scientific Research Applications
Nickel(II) bromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions and carbonylations.
Biology and Medicine: While not extensively used in biological or medical applications, its role as a catalyst in organic synthesis can indirectly contribute to the development of pharmaceuticals.
Industry: Nickel(II) bromide hydrate is used in the preparation of metal-organic frameworks and polymers.
Comparison with Similar Compounds
Nickel(II) bromide hydrate can be compared with other similar compounds:
Nickel(II) Chloride: Similar to nickel(II) bromide hydrate, nickel(II) chloride forms hydrates and is used in various chemical reactions. nickel(II) bromide hydrate has a higher Lewis acid character.
Nickel(II) Iodide: This compound also forms hydrates and is used in similar applications. Nickel(II) bromide hydrate is more commonly used due to its stability and reactivity.
Cobalt(II) Bromide: Cobalt(II) bromide shares similar properties and applications but differs in its magnetic and electronic characteristics.
Nickel(II) bromide hydrate stands out due to its specific reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
207569-11-7 |
|---|---|
Molecular Formula |
Br2H2NiO |
Molecular Weight |
236.52 g/mol |
IUPAC Name |
nickel(2+);dibromide;hydrate |
InChI |
InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
InChI Key |
LQJMXNQEJAVYNB-UHFFFAOYSA-L |
SMILES |
O.[Ni](Br)Br |
Canonical SMILES |
O.[Ni+2].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


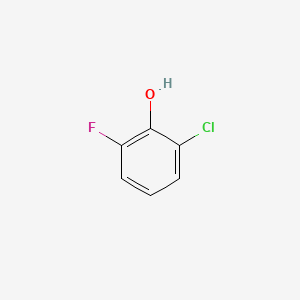
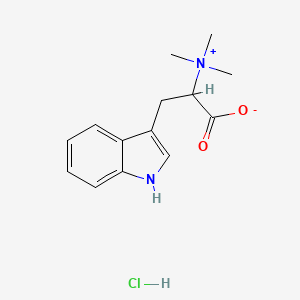
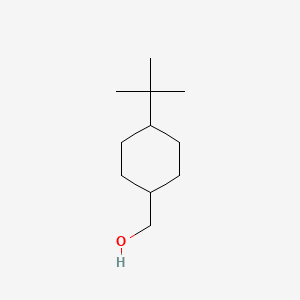
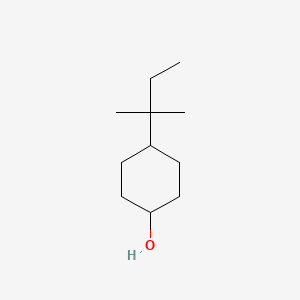
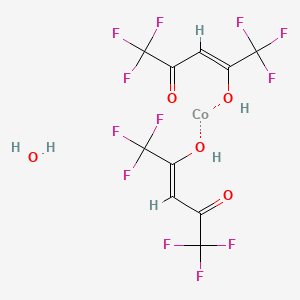
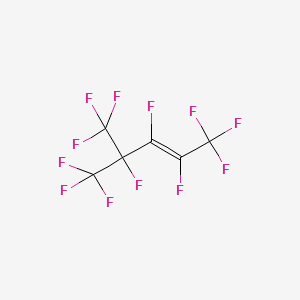
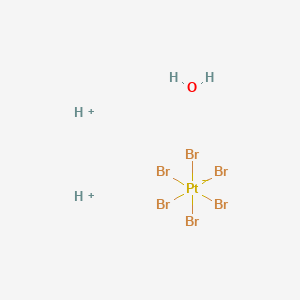
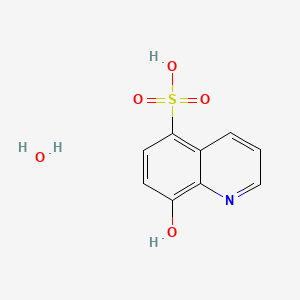
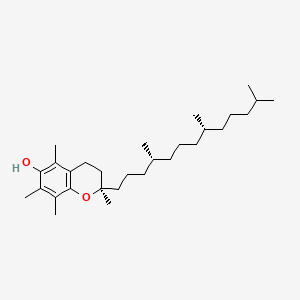


![Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3421034.png)
